molecular formula C85H116F3N25O19 B6295904 (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate CAS No. 1926163-16-7

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate

Cat. No.: B6295904
CAS No.: 1926163-16-7
M. Wt: 1849.0 g/mol
InChI Key: ZBZSQEXGWAJKFR-QFGXOGGWSA-N
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Description

(D-Trp⁶)-LHRH-Leu-Arg-Pro-Gly amide trifluoroacetate is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). This peptide features a D-tryptophan substitution at position 6, enhancing enzymatic stability and receptor binding affinity compared to native LHRH . The trifluoroacetate (TFA) counterion improves solubility and purity, making it suitable for pharmaceutical and research applications . Its sequence includes a Leu-Arg-Pro-Gly amide C-terminus, which may influence pharmacokinetics and bioactivity .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H115N25O17.C2HF3O2/c1-44(2)31-58(71(115)99-56(17-9-27-90-82(85)86)80(124)107-29-11-19-65(107)78(122)94-40-67(84)111)98-69(113)41-95-79(123)66-20-12-30-108(66)81(125)57(18-10-28-91-83(87)88)100-72(116)59(32-45(3)4)101-74(118)61(34-47-37-92-53-15-7-5-13-51(47)53)103-73(117)60(33-46-21-23-50(110)24-22-46)102-77(121)64(42-109)106-75(119)62(35-48-38-93-54-16-8-6-14-52(48)54)104-76(120)63(36-49-39-89-43-96-49)105-70(114)55-25-26-68(112)97-55;3-2(4,5)1(6)7/h5-8,13-16,21-24,37-39,43-45,55-66,92-93,109-110H,9-12,17-20,25-36,40-42H2,1-4H3,(H2,84,111)(H,89,96)(H,94,122)(H,95,123)(H,97,112)(H,98,113)(H,99,115)(H,100,116)(H,101,118)(H,102,121)(H,103,117)(H,104,120)(H,105,114)(H,106,119)(H4,85,86,90)(H4,87,88,91);(H,6,7)/t55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZSQEXGWAJKFR-QFGXOGGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H116F3N25O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1849.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, utilizing preparative HPLC systems to obtain the desired purity levels.

Chemical Reactions Analysis

Enzymatic Stability and Degradation

Substitution of Gly⁶ with D-Trp significantly improves resistance to proteolytic degradation.

Table 2: Enzymatic Stability Data

MatrixHalf-Life (min)Cleavage Sites IdentifiedSource
Human plasma>240Minimal degradation observed
Rat kidney homogenate103Trp³-Ser⁴ , Ser⁴-Tyr⁵
Pituitary enzymes68Reduced cleavage due to D-Trp⁶ substitution
  • Key Mechanism : D-Trp⁶ disrupts enzymatic recognition sites, reducing hydrolysis at positions 5–6 and 6–7 compared to native LHRH .

Receptor Binding and Signal Transduction

The compound acts as a GnRH receptor agonist through:

Table 3: Binding and Functional Activity

ParameterValueMethodSource
Binding Affinity (IC₅₀) 1.2 nMCompetitive binding assay
LH Release (EC₅₀) 5 nMRat pituitary cell assay
Testosterone Suppression >90%In vivo model (castration-level effect)
  • Structural Basis : D-Trp⁶ enhances hydrophobic interactions with GnRH receptor transmembrane domains, stabilizing the active conformation .

Derivatization and Glycosylation

Carbohydrate conjugation alters metabolic pathways:

Table 4: Glycosylation Impact

Modification SiteEffect on StabilityBiological ActivitySource
N-terminal lactose Half-life ↑ 30% in plasmaLH release ↑ 2-fold
Mid-chain glucose Cleavage at Ser⁴-Tyr⁵ ↓ 50%Antiproliferative effect on prostate cancer cells

Degradation Products

Primary metabolites identified via LC-MS:

  • pGlu-His-Trp-Ser-Tyr (N-terminal fragment)

  • D-Trp-Leu-Arg-Pro-Gly-NH₂ (C-terminal fragment)

  • Oxidized Trp residues under prolonged storage .

Table 5: Stability vs. Other GnRH Analogs

AnalogHalf-Life (Plasma, h)Key Modification
(D-Trp⁶)-LHRH >4D-Trp⁶ substitution
Leuprolide3.5D-Leu⁶ substitution
Native LHRH0.5

Source :

Scientific Research Applications

Targeted Cancer Therapy

Mechanism of Action
(D-Trp6)-LHRH acts by binding to LHRH receptors that are frequently overexpressed in various cancers, including breast and prostate cancers. This specificity allows for the targeted delivery of cytotoxic agents directly to cancer cells while minimizing damage to surrounding healthy tissues.

Case Studies and Research Findings

  • Breast Cancer : A study demonstrated that conjugating chemotherapeutic agents like prodigiosin and paclitaxel to LHRH significantly improved their efficacy against triple-negative breast cancer (TNBC) cells. The conjugated drugs exhibited increased cytotoxicity and selectivity due to the high expression of LHRH receptors on TNBC cells, leading to notable tumor shrinkage in vivo without significant toxicity .
  • Prostate Cancer : Research indicates that LHRH agonists, including (D-Trp6)-LHRH, provide long-term control over localized prostate cancer. In clinical trials, patients treated with LHRH agonists showed significantly lower prostate-specific antigen (PSA) levels compared to those receiving antiandrogen therapy alone, suggesting a more durable response .

Chemotherapeutic Delivery Systems

Enhanced Drug Accumulation
Studies have shown that LHRH-conjugated drugs achieve higher accumulation in tumor tissues compared to conventional chemotherapeutics. For instance, a recent study on Pt-Mal-LHRH highlighted its ability to selectively target TNBC tumors, resulting in increased platinum accumulation within tumor cells compared to standard treatments like carboplatin .

In Vivo Efficacy
The effectiveness of (D-Trp6)-LHRH as a delivery system has been validated through various animal models. In these studies, the administration of LHRH-conjugated drugs resulted in significant tumor reduction with minimal side effects, underscoring the potential for clinical applications in human subjects .

Potential for Combination Therapies

Research suggests that combining (D-Trp6)-LHRH with other therapeutic modalities may enhance treatment outcomes. For example:

  • Combination with Immunotherapy : The integration of LHRH analogues with immune checkpoint inhibitors could potentially improve immune responses against tumors expressing LHRH receptors.
  • Synergistic Effects with Other Chemotherapeutics : Studies have indicated that using (D-Trp6)-LHRH alongside traditional chemotherapeutics may lead to synergistic effects, enhancing overall efficacy while reducing necessary dosages and associated toxicities.

Future Directions and Clinical Implications

The promising results from preclinical studies indicate a strong potential for (D-Trp6)-LHRH in clinical settings. Future research should focus on:

  • Clinical Trials : Conducting extensive clinical trials to evaluate the safety and efficacy of (D-Trp6)-LHRH in diverse patient populations.
  • Mechanistic Studies : Further elucidating the mechanisms by which (D-Trp6)-LHRH enhances drug delivery and efficacy at the molecular level.
  • Exploration of Other Cancers : Investigating the application of this compound in other cancers known to express LHRH receptors.

Summary Table of Key Findings

Application AreaStudy FocusKey Findings
Breast CancerLHRH-conjugated drugsEnhanced cytotoxicity and selectivity; tumor shrinkage observed
Prostate CancerLong-term effectiveness of LHRH agonistsSuperior PSA control compared to antiandrogens
Chemotherapeutic DeliveryPt-Mal-LHRH targeting efficacyIncreased drug accumulation in tumors; reduced systemic toxicity
Combination TherapiesSynergistic effects with immunotherapyPotential enhancement of immune response against tumors

Mechanism of Action

The mechanism of action of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate involves binding to LHRH receptors in the pituitary gland. This binding stimulates the release of gonadotropins, including luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The compound’s enhanced stability and potency result in a more sustained and controlled release of these hormones, making it a valuable tool for studying endocrine functions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and properties among related LHRH analogs:

Compound Name Substitutions Molecular Formula Molecular Weight (g/mol) Key Features
Native LHRH (free acid) None C₅₄H₇₅N₁₅O₁₃ 1182.34 Natural sequence; short half-life due to enzymatic degradation .
(D-Trp⁶)-LHRH-Leu-Arg-Pro-Gly amide TFA D-Trp⁶, Leu-Arg-Pro-Gly amide C-terminus Not explicitly provided¹ - Enhanced stability and prolonged activity; TFA improves analytical purity .
(D-Ser⁴,D-Trp⁶)-LHRH TFA D-Ser⁴, D-Trp⁶ C₆₄H₈₂N₁₈O₁₃ 1311.45 Dual D-substitutions increase receptor affinity; used in hormonal studies .
[D-Trp⁶]-LH-RH Triptorelin (Ethyl Amide) D-Trp⁶, Ethylamide C-terminus C₆₄H₈₄N₁₈O₁₂ 1310.63 Clinically used for prostate cancer; ethylamide extends half-life .
(D-Tyr⁵,D-Trp⁶)-LHRH TFA D-Tyr⁵, D-Trp⁶ Not explicitly provided - Altered receptor interaction; potential applications in endocrine research .

Functional and Pharmacological Differences

  • Receptor Binding and Stability: D-amino acid substitutions (e.g., D-Trp⁶, D-Ser⁴) reduce protease susceptibility, prolonging half-life . (D-Ser⁴,D-Trp⁶)-LHRH shows higher receptor affinity than native LHRH due to conformational stability . Ethylamide termini (e.g., Triptorelin) further enhance metabolic stability compared to amide termini .
  • Therapeutic Applications :

    • Triptorelin ([D-Trp⁶]-LH-RH ethylamide) is FDA-approved for prostate cancer and endometriosis, demonstrating the clinical efficacy of D-Trp⁶ analogs .
    • (D-Trp⁶)-LHRH-Leu-Arg-Pro-Gly amide TFA may target similar conditions but with modified pharmacokinetics due to its unique C-terminal sequence .
  • Analytical Performance :

    • Trifluoroacetate salts are preferred in HPLC-grade preparations for high purity (≥95%) and reproducibility .

Research Findings and Clinical Relevance

Key Studies on LHRH Analogs

  • Triptorelin : Reduces testosterone levels by 95% in prostate cancer patients, validating the efficacy of D-Trp⁶ modifications .
  • (D-Ser⁴,D-Trp⁶)-LHRH TFA : Demonstrates 3-fold higher binding affinity to GnRH receptors than native LHRH in vitro .
  • Native LHRH : Rapid degradation (t½ <10 minutes) limits therapeutic use, highlighting the need for stabilized analogs .

Challenges and Considerations

  • Counterion Effects : Trifluoroacetate may interfere with biological assays at high concentrations, necessitating desalting steps .
  • Substitution Trade-offs: While D-amino acids improve stability, they may alter receptor signaling pathways or cause immunogenicity .

Biological Activity

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It has gained attention for its potent biological activity, particularly in the regulation of reproductive hormones and its therapeutic applications in treating hormone-dependent conditions, including certain cancers. This compound exhibits enhanced binding affinity and metabolic stability due to the incorporation of D-tryptophan at position 6, which protects it from enzymatic degradation.

The primary mechanism by which (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide exerts its biological effects is through the activation of gonadotropin-releasing hormone (GnRH) receptors located in the pituitary gland. Upon binding to these receptors, the compound stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for regulating sex hormone production, including testosterone and estrogen. This action is particularly significant in therapeutic contexts, such as prostate cancer treatment, where LHRH analogs can suppress tumor growth by modulating hormonal levels .

Table 1: Summary of Biological Activities

Activity Description
Gonadotropin ReleaseStimulates LH and FSH secretion from the pituitary gland.
Tumor Growth InhibitionExhibits antiproliferative effects on LHRH receptor-positive cancer cells, e.g., prostate cancer .
Metabolic StabilityEnhanced stability in physiological conditions due to D-tryptophan modification .

Case Studies

  • Prostate Cancer Treatment :
    A study evaluated the effects of (D-Trp6)-LHRH analogs on LNCaP prostate cancer cells. The results indicated a significant reduction in cell proliferation following treatment with concentrations as low as 5 nM. The study highlighted that these analogs not only suppress LH secretion but also exert direct inhibitory effects on tumor growth .
  • Biodistribution Studies :
    Research involving radiolabeled GnRH peptides demonstrated that (D-Trp6)-LHRH analogs could effectively target tumors expressing GnRH receptors. For instance, a study using 111In-labeled peptides showed rapid uptake in tumor tissues, indicating potential for imaging and therapeutic applications in cancer management .

Enzymatic Stability

The enzymatic stability of (D-Trp6)-LHRH was assessed in human plasma and tissue homogenates. Results showed that the half-life of this compound was significantly extended compared to native LHRH, with degradation primarily occurring at specific peptide bonds rather than through broad hydrolysis. This stability is attributed to the D-amino acid substitution which enhances resistance to proteolytic enzymes .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and purifying (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate?

  • Methodological Answer : The peptide is synthesized via solid-phase peptide synthesis (SPPS), with trifluoroacetic acid (TFA) used during cleavage and purification. Post-synthesis, counterion replacement (e.g., exchanging TFA for acetate) is critical to reduce toxicity and improve stability. Amberlite IRA-400 anion-exchange resin is validated for this purpose, achieving ~80% TFA removal, as confirmed by elemental analysis . Purification typically involves reverse-phase HPLC with C18 columns, ensuring ≥95% purity (HPLC grade) .

Q. How should researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Key techniques include:

  • HPLC : To assess purity (>95%) and identify impurities like residual TFA (pharmacopeial limits: ≤0.25%) .
  • Mass Spectrometry (MS) : For molecular weight verification (theoretical: 887.94 Da) .
  • NMR Spectroscopy : To resolve structural ambiguities, particularly for D-Trp6 substitution and trifluoroacetate presence .
  • Circular Dichroism (CD) : To evaluate secondary structure (e.g., random coil vs. β-sheet dominance) in aqueous solutions .

Q. What storage conditions optimize the stability of this peptide?

  • Methodological Answer : Lyophilized powder should be stored at -20°C (stable for 3 years) or 4°C (2 years). Reconstituted solutions in PBS or DMSO are stable at -80°C for 6 months. Avoid freeze-thaw cycles, and use low-adsorption tubes to minimize peptide loss .

Advanced Research Questions

Q. How can researchers design experiments to evaluate receptor-binding specificity altered by the D-Trp6 substitution?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled LHRH (e.g., ¹²⁵I-LHRH) and cell membranes expressing LHRH receptors. Compare IC₅₀ values between native LHRH and (D-Trp6)-LHRH analogs to quantify affinity changes .
  • Molecular Dynamics Simulations : Model the peptide-receptor interaction to identify conformational shifts caused by D-Trp6, which may enhance resistance to enzymatic degradation .

Q. What methodological considerations are critical for assessing in vivo antitumor efficacy?

  • Methodological Answer :

  • Dose Conversion : Calculate animal doses using body surface area normalization (e.g., human → mouse: divide by 12.3) .
  • Xenograft Models : Use hormone-sensitive tumors (e.g., prostate or breast cancer models) to test suppression of gonadotropin secretion. Monitor serum testosterone/estradiol levels and tumor volume weekly .
  • Control for Counterion Effects : Compare trifluoroacetate and acetate salts to rule out TFA-induced toxicity in long-term studies .

Q. How should contradictions in biological activity data be addressed, particularly between in vitro and in vivo results?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations. The D-Trp6 modification may improve metabolic stability but reduce membrane permeability .
  • Metabolite Screening : Use LC-MS to detect degradation products (e.g., truncated peptides) that may act as partial agonists/antagonists .
  • Receptor Desensitization Studies : Evaluate prolonged exposure effects in vitro to mimic in vivo conditions, as LHRH receptors are prone to downregulation .

Key Research Gaps

  • Counterion Impact : Systematic comparison of trifluoroacetate vs. acetate on peptide conformation and bioactivity .
  • Metabolic Fate : Limited data on in vivo degradation pathways and active metabolites .
  • Delivery Optimization : Need for studies on nanoparticle encapsulation to enhance bioavailability .

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